1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea is a compound with the molecular formula and a molecular weight of 254.3 g/mol. It is classified as a urea derivative, which typically features a carbonyl group bonded to two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. The structure includes a benzyl group and a thietane ring with sulfonyl groups, contributing to its unique properties and reactivity.
The compound can be sourced from various chemical suppliers, with a reported purity of 97% and cataloged under the CAS number 1853051-56-5. Its classification falls under the category of organic compounds, specifically within the subcategory of heterocycles due to the presence of sulfur in the thietane ring.
The synthesis of 1-benzyl-3-(1,1-dioxidothietan-3-yl)urea can be achieved through several methods, often involving multi-step reactions that include:
The synthesis typically requires controlled conditions such as temperature and solvent choice to optimize yield and purity. For instance, reactions may be performed in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide to facilitate nucleophilic attack on the carbonyl carbon.
The molecular structure of 1-benzyl-3-(1,1-dioxidothietan-3-yl)urea can be represented by its SMILES notation: O=C(NCC1=CC=CC=C1)NC1CS(=O)(=O)C1
. The structure consists of:
The compound's molecular geometry is influenced by steric factors due to the bulky benzyl group and the presence of sulfur in the thietane ring, which may affect its reactivity and interactions with biological targets.
1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea can undergo various chemical reactions typical for urea derivatives, including:
The reactivity profile suggests that this compound could serve as an intermediate in synthesizing more complex molecules or as a ligand in coordination chemistry.
The mechanism of action for 1-benzyl-3-(1,1-dioxidothietan-3-yl)urea primarily involves its interaction with biological macromolecules. The urea moiety can form hydrogen bonds with amino acid residues in proteins, potentially leading to enzyme inhibition or modulation. The thietane ring may also participate in π-stacking interactions due to its aromatic character.
Relevant data regarding melting point, boiling point, and density were not specified but are critical for practical handling and application.
1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea has potential applications in:
Its unique structure may provide avenues for research into new therapeutic agents or materials with specialized properties.
Urea derivatives constitute a cornerstone of medicinal chemistry due to their exceptional hydrogen-bonding capacity and structural versatility. The urea functional group (–NH–C(=O)–NH–) enables precise molecular recognition of biological targets through bidirectional hydrogen bonding, mimicking protein backbones and enzyme substrates. Early urea-based drugs like tolbutamide (antidiabetic, 1950s) demonstrated scaffold viability, while modern applications span kinase inhibitors (sorafenib), HIV protease inhibitors (rilpivirine), and anticoagulants (darexaban) [4] [6].
The integration of cyclic sulfones with urea scaffolds emerged as an innovative strategy to enhance metabolic stability and target affinity. Sulfone groups (–SO₂–) impart polarity, reduce oxidative metabolism, and serve as hydrogen bond acceptors, complementing urea’s pharmacophoric properties. 1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea exemplifies this synergy, where the thietane sulfone moiety confers conformational constraint and electronic modulation unattainable with acyclic sulfones [4] [7].
Table 1: Evolution of Key Urea-Based Therapeutics
Era | Compound | Therapeutic Area | Structural Innovation |
---|---|---|---|
1950s | Tolbutamide | Diabetes | First sulfonylurea hypoglycemic |
2000s | Sorafenib | Oncology (Kinase inhibitor) | Diaryl urea backbone |
2010s | 1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea | Immunology (TLR7 agonist) | Cyclic sulfone-thietane fusion |
Thietane sulfones represent underutilized bioisosteres in drug design. The 4-membered thietane ring combines moderate ring strain (enhancing reactivity) with improved metabolic stability over larger sulfolanes. Sulfonylation to 1,1-dioxides ("sulfones") significantly increases polarity (cLogP reduction ≈1.5 units) and strengthens hydrogen-bond acceptor capacity (O=S=O dipole ≈4.5 D) [4]. In 1-benzyl-3-(1,1-dioxidothietan-3-yl)urea, these properties enable:
Notably, the stereochemistry at C3 of thietane critically influences bioactivity. WO2019048353 discloses distinct TLR7 activation profiles for (R)- and (S)-enantiomers of structurally similar thietanyl ureas, underscoring the need for chiral synthesis [4] [6].
Table 2: Comparative Properties of Bioactive Sulfone-Containing Scaffolds
Scaffold | Ring Size | cLogP | H-Bond Acceptors | Key Therapeutic Applications |
---|---|---|---|---|
Thietane 1,1-dioxide | 4-membered | 0.8–1.5 | 2–3 | TLR agonists, kinase inhibitors |
Sulfolane | 5-membered | -0.2–0.5 | 2 | Solvent, polymer electrolytes |
Tetrahydrothiophene 1,1-dioxide | 5-membered | 1.0–1.8 | 2 | Anticancer prodrugs |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: